L-VALINE, [1-14C]-
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Overview
Description
L-Valine, [1-14C]- is a radiolabeled form of the essential amino acid L-valine. This compound is used extensively in biochemical and physiological research due to its ability to trace metabolic pathways and protein synthesis. The radiolabeling with carbon-14 allows for the tracking of the compound within biological systems, providing valuable insights into various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, [1-14C]- typically involves the incorporation of carbon-14 into the valine molecule. One common method is the condensation of O-benzyloxycarbonyl-DL-lactic acid with DL-valine benzyl ester, followed by hydrogenolysis to remove the protecting groups. This method has been shown to produce L-lactyl-L-valine-1-14C in high yield .
Industrial Production Methods: Industrial production of L-valine, including its radiolabeled form, often involves microbial fermentation. Engineered strains of microorganisms such as Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis are used to produce L-valine from pyruvate through a series of enzymatic reactions involving acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, dihydroxyacid dehydratase, and transaminase B .
Chemical Reactions Analysis
Types of Reactions: L-Valine, [1-14C]- undergoes various chemical reactions, including:
Oxidation: L-valine can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: Amino groups in L-valine can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Regeneration of amino acids.
Substitution: Formation of various substituted valine derivatives.
Scientific Research Applications
L-Valine, [1-14C]- has a wide range of applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of amino acid reactions.
Biology: Helps in tracing metabolic pathways and understanding protein synthesis.
Medicine: Used in research on metabolic disorders and the development of radiopharmaceuticals.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes .
Mechanism of Action
The mechanism of action of L-Valine, [1-14C]- involves its incorporation into metabolic pathways where it can be tracked due to the radiolabel. In biological systems, L-valine is metabolized through the branched-chain amino acid pathway, involving enzymes such as branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex. This allows researchers to study the dynamics of amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
L-Valine, [1-14C]- can be compared with other radiolabeled amino acids such as L-leucine, [1-14C]- and L-isoleucine, [1-14C]-. While all three are branched-chain amino acids and share similar metabolic pathways, L-valine is unique in its specific role in protein synthesis and its distinct metabolic intermediates. Other similar compounds include:
- L-Leucine, [1-14C]-
- L-Isoleucine, [1-14C]-
- L-Alanine, [1-14C]-
These compounds are used in similar research applications but differ in their specific metabolic roles and pathways .
Properties
CAS No. |
14330-62-2 |
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Molecular Formula |
C5H11NO2 |
Molecular Weight |
119.14 |
IUPAC Name |
(2S)-2-amino-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2 |
InChI Key |
KZSNJWFQEVHDMF-QRTGCQPVSA-N |
SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
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